molecular formula C4H4BrNO3 B1375562 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1130365-33-1

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1375562
CAS No.: 1130365-33-1
M. Wt: 193.98 g/mol
InChI Key: DDBYUJCBKKNLAD-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid typically involves the bromination of 4,5-dihydroisoxazole-5-carboxylic acid. One common method includes the reaction of 4,5-dihydroisoxazole-5-carboxylic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the isoxazole ring can interact with various biological pathways, potentially modulating their activity .

Comparison with Similar Compounds

  • 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole
  • 3-Bromo-5-phenyl-4,5-dihydroisoxazole
  • 5-(Bromomethyl)-3-ethyl-4,5-dihydroisoxazole

Comparison: Compared to these similar compounds, 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group can participate in additional hydrogen bonding and ionic interactions, potentially enhancing the compound’s solubility and binding properties .

Biological Activity

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Overview

  • Molecular Formula : C4_4H4_4BrNO3_3
  • CAS Number : 1130365-33-1
  • Structure : The compound features a five-membered isoxazole ring with a carboxylic acid and a bromine substituent, which can influence its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial and antifungal activities. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

Microorganism MIC (μg/mL) Notes
Staphylococcus aureus8Effective against Gram-positive bacteria
Escherichia coli16Moderate activity noted
Candida albicans4Significant antifungal effect

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against certain fungal strains compared to others, suggesting its potential as a therapeutic agent in treating infections.

The mechanism by which this compound exerts its antimicrobial effects may involve:

  • Disruption of Cell Membranes : The bromine atom can participate in halogen bonding, enhancing the compound's ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound acts as an inhibitor in biochemical assays, affecting specific enzymes critical for microbial survival and proliferation.

Case Studies

  • Antibacterial Activity Assessment :
    A study evaluated the antibacterial efficacy of various isoxazole derivatives, including this compound. The results indicated that the presence of the bromine atom significantly enhances antibacterial potency compared to non-brominated analogs .
  • Fungal Inhibition :
    In another case study focusing on fungal pathogens, this compound demonstrated substantial activity against Candida species, with MIC values lower than those observed for traditional antifungal agents. This suggests a potential role in developing new antifungal therapies .

Comparison with Similar Compounds

This compound can be compared with other isoxazole derivatives to understand its unique properties:

Compound Antimicrobial Activity Notable Features
3-Bromo-5-cyclohexyl-4,5-dihydroisoxazoleModerateLacks carboxylic acid group
3-Bromo-5-phenyl-4,5-dihydroisoxazoleLowLess reactive due to steric hindrance
3-Bromo-4,5-dihydroisoxazoleHighEnhanced solubility and binding properties

The presence of the carboxylic acid group in this compound contributes to its increased solubility and interaction with biological targets compared to other derivatives.

Future Research Directions

Further studies are needed to explore:

  • In Vivo Efficacy : Assessing the compound's effectiveness in living organisms to determine potential therapeutic applications.
  • Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by this compound could provide insights into its broader pharmacological effects.
  • Derivative Development : Synthesizing new derivatives based on this compound to enhance its biological activity and reduce toxicity.

Properties

IUPAC Name

3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBYUJCBKKNLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
1-(3-Bromo-4,5-dihydro-1,2-oxazol-5-yl)ethanone
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
Reactant of Route 5
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid

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